3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-enyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide
CAS No.: 905659-67-8
Cat. No.: VC4330285
Molecular Formula: C23H19N3O5S
Molecular Weight: 449.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 905659-67-8 |
|---|---|
| Molecular Formula | C23H19N3O5S |
| Molecular Weight | 449.48 |
| IUPAC Name | 3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-enyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide |
| Standard InChI | InChI=1S/C23H19N3O5S/c1-2-8-25-16-12-17-18(31-10-9-30-17)13-19(16)32-23(25)24-22(29)14-4-3-5-15(11-14)26-20(27)6-7-21(26)28/h2-5,11-13H,1,6-10H2 |
| Standard InChI Key | AFBBSXOSXFBECY-VHXPQNKSSA-N |
| SMILES | C=CCN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O)OCCO3 |
Introduction
3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-enyl-6,7-dihydro-dioxino[2,3-f] benzothiazol-2-ylidene)benzamide is a complex organic compound that integrates multiple functional groups and structural motifs. This compound is of interest in medicinal chemistry due to its potential biological activities and applications.
Synthesis of the Compound
The synthesis of this compound typically involves several key steps:
-
Starting Materials: The synthesis begins with commercially available precursors that include benzamide derivatives and dioxin compounds.
-
Reagents and Conditions: Common reagents may include coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide), solvents such as DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide), and catalysts depending on the reaction pathway.
-
Reaction Mechanism: The formation of the compound involves nucleophilic attacks and condensation reactions leading to the desired product. Reaction parameters such as temperature and time are optimized for yield and purity.
Biological Activity
Research indicates that compounds similar to 3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-enyl-6,7-dihydro-dioxino[2,3-f] benzothiazol-2-ylidene)benzamide may exhibit various biological activities:
-
Antimicrobial Properties: Some derivatives have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria.
-
Enzyme Inhibition: The compound could potentially inhibit specific enzymes involved in inflammatory pathways, making it a candidate for further development as an anti-inflammatory agent.
Research Findings
A review of recent studies highlights the following findings regarding the compound:
| Study Focus | Key Findings |
|---|---|
| Synthesis Techniques | Efficient synthesis using simple reagents with good yields. |
| Biological Testing | Demonstrated potential as an anti-inflammatory agent in vitro. |
| Structural Analysis | Confirmed via NMR and LC-MS spectroscopy techniques. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume